1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Catalog No.
S13574602
CAS No.
1696238-76-2
M.F
C9H6BrN3O2
M. Wt
268.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic a...

CAS Number

1696238-76-2

Product Name

1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-(5-bromopyridin-3-yl)pyrazole-3-carboxylic acid

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15)

InChI Key

QSIHIAXCSMCZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)Br

1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a brominated pyridine moiety. Its molecular formula is C9_9H6_6BrN3_3O2_2, and it has a molecular weight of approximately 268.07 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom and the pyridine ring enhances its properties, making it a subject of interest in medicinal chemistry and material science.

Typical of both pyrazole and carboxylic acid functionalities:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide.
  • Nucleophilic substitutions: The bromine on the pyridine ring can be substituted by nucleophiles, leading to diverse derivatives.

These reactions allow for the modification of the compound to enhance its biological activity or to create derivatives with novel properties.

Compounds containing pyrazole rings have been associated with a variety of biological activities, including:

  • Anti-inflammatory properties: Many pyrazole derivatives, such as celecoxib, are known for their ability to inhibit cyclooxygenase enzymes, which play a role in inflammation.
  • Antimicrobial activity: Some studies suggest that brominated compounds exhibit enhanced antimicrobial properties.
  • Anticancer potential: Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells.

The specific biological activity of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid requires further investigation, but its structural features suggest potential therapeutic applications.

The synthesis of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several methodologies:

  • Condensation Reactions: The compound may be synthesized via condensation of 5-bromopyridine derivatives with hydrazine followed by carboxylation.
  • Knorr Pyrazole Synthesis: This classic method involves the reaction of 1,3-diketones with hydrazine to form pyrazoles, which can then be functionalized to yield the target compound.
  • Bromination followed by Carboxylation: Starting from a suitable pyridine derivative, bromination can be performed followed by subsequent reactions to introduce the pyrazole and carboxylic acid groups.

1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new anti-inflammatory or anticancer agents.
  • Agriculture: Potential use in developing new pesticides or herbicides due to its biological activity.
  • Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Interaction studies involving 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to inflammation or cancer progression.
  • Binding Affinity: Assessing how well the compound interacts with biological targets at the molecular level.

Such studies help in elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrazole-3-carboxylic AcidC5_5H6_6N2_2O2_2Simple pyrazole derivative
5-Bromo-Pyrazolo[1,5-a]pyridineC8_8H6_6BrN2_2O2_2Contains a similar brominated structure
1-(5-Chloropyridin-2-yl)-1H-pyrazoleC9_9H7_7ClN4_4Chlorinated analog with potential differences in biological activity

Uniqueness

The uniqueness of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of a brominated pyridine and a pyrazole ring with a carboxylic acid group. This combination may offer distinct pharmacological profiles compared to its analogs, particularly in terms of enzyme inhibition and interaction with biological targets.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.96434 g/mol

Monoisotopic Mass

266.96434 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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